
N'-(2H-1,3-benzodioxol-5-yl)-N-(prop-2-en-1-yl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2H-1,3-benzodioxol-5-yl)-N-(prop-2-en-1-yl)ethanediamide, commonly known as MDPV, is a synthetic cathinone that has gained popularity in the illicit drug market due to its stimulant effects. However, MDPV also has potential scientific research applications, particularly in the field of neuroscience.
Wirkmechanismus
MDPV acts as a potent dopamine reuptake inhibitor, meaning it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels in the synapse, resulting in increased stimulation and euphoria. MDPV also has effects on other neurotransmitters, including norepinephrine and serotonin.
Biochemical and Physiological Effects:
MDPV has been shown to have a variety of biochemical and physiological effects. In addition to its stimulant effects, MDPV can also cause cardiovascular effects such as increased heart rate and blood pressure. It can also cause hyperthermia and dehydration. Long-term use of MDPV can lead to addiction and other negative health consequences.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has several advantages for use in lab experiments. Its potent dopamine reuptake inhibition makes it a valuable tool for studying the role of dopamine in the brain. However, its potential for abuse and negative health consequences limit its use in lab experiments. Additionally, the legal and ethical issues surrounding the use of MDPV also limit its use in research.
Zukünftige Richtungen
Future research on MDPV could focus on its effects on other neurotransmitters besides dopamine, as well as its potential therapeutic uses. Additionally, research could focus on developing safer and more effective dopamine reuptake inhibitors for use in treating disorders such as attention deficit hyperactivity disorder (ADHD) and depression.
Synthesemethoden
MDPV can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The most common synthesis method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium acetate and isopropylamine. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
MDPV has potential scientific research applications, particularly in the field of neuroscience. Studies have shown that MDPV acts as a potent dopamine reuptake inhibitor, similar to other stimulants such as cocaine and amphetamines. This makes MDPV a valuable tool for studying the role of dopamine in the brain and its effects on behavior.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12(2)14-5-3-13(4-6-14)10-20-22-19(24)18(23)21-15-7-8-16-17(9-15)26-11-25-16/h3-10,12H,11H2,1-2H3,(H,21,23)(H,22,24)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDJTYLBCWFFEB-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




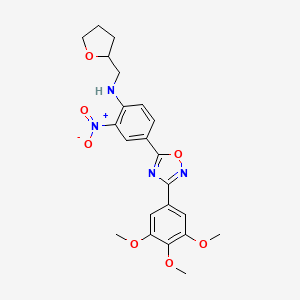
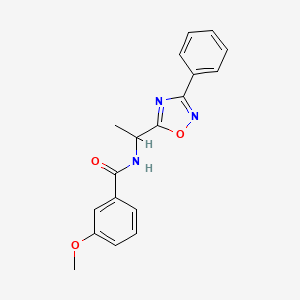
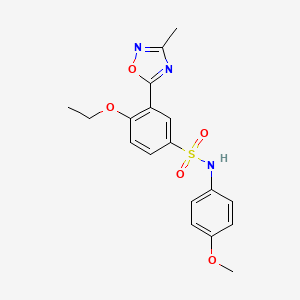


![5-[(4-acetamidophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7688224.png)
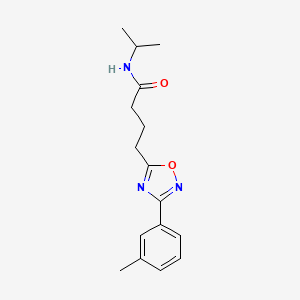
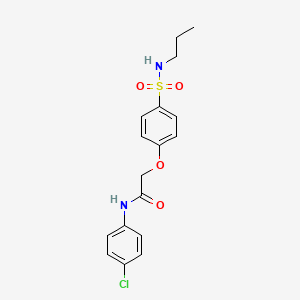
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide](/img/structure/B7688255.png)

